Cas no 2287333-65-5 (7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole)

7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- EN300-6750439
- 2287333-65-5
- 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole
-
- インチ: 1S/C12H14BrN3O2/c1-17-10-5-4-9(13)12-11(10)14-15-16(12)6-7-18-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3
- InChIKey: SXABNXAHOHNATA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1N(CCOC1CC1)N=N2)OC
計算された属性
- 精确分子量: 311.02694g/mol
- 同位素质量: 311.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 291
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 49.2Ų
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750439-0.1g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 0.1g |
$1433.0 | 2025-03-13 | |
Enamine | EN300-6750439-10.0g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 10.0g |
$7004.0 | 2025-03-13 | |
Enamine | EN300-6750439-0.25g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 0.25g |
$1498.0 | 2025-03-13 | |
Enamine | EN300-6750439-0.5g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 0.5g |
$1563.0 | 2025-03-13 | |
Enamine | EN300-6750439-2.5g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 2.5g |
$3191.0 | 2025-03-13 | |
Enamine | EN300-6750439-0.05g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 0.05g |
$1368.0 | 2025-03-13 | |
Enamine | EN300-6750439-5.0g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 5.0g |
$4722.0 | 2025-03-13 | |
Enamine | EN300-6750439-1.0g |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole |
2287333-65-5 | 95.0% | 1.0g |
$1629.0 | 2025-03-13 |
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2287333-65-5 and Product Name: 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole
The compound with the CAS number 2287333-65-5 and the product name 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzotriazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromo group, an ethyl cyclopropyl ether moiety, and a methoxy substituent on the benzotriazole ring, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, benzotriazole derivatives have been extensively studied for their pharmacological properties. The 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole compound exhibits promising potential in various therapeutic areas. One of the most notable applications is in the development of antimicrobial agents. The bromo substituent enhances the molecule's ability to interact with biological targets, making it an effective candidate for combating resistant bacterial strains. Additionally, the ethyl cyclopropyl ether group contributes to its stability and bioavailability, which are crucial factors in drug design.
Recent research has highlighted the role of benzotriazole derivatives in modulating inflammatory responses. Studies have demonstrated that compounds with similar structural motifs can inhibit key enzymes involved in inflammation pathways. The methoxy group in 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole is particularly important as it can influence the molecule's electronic properties and enhance its binding affinity to biological targets. This has led to investigations into its potential as an anti-inflammatory agent, with preliminary results showing promising activity in preclinical models.
The synthesis of 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole involves a multi-step process that requires precise control over reaction conditions. The introduction of the bromo group at the 7-position of the benzotriazole ring is a critical step that requires careful optimization to ensure high yield and purity. The subsequent functionalization with the ethyl cyclopropyl ether moiety further complicates the synthesis but is essential for achieving the desired biological activity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further research.
The pharmacokinetic properties of 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole are another area of interest. The presence of lipophilic groups such as the ethyl cyclopropyl ether enhances its solubility in lipids, which can improve its absorption and distribution within the body. Additionally, the stability of this compound under various physiological conditions is crucial for its therapeutic efficacy. Research has shown that modifications to the benzotriazole core can significantly impact these properties, making it possible to fine-tune the molecule for optimal performance.
In conclusion, 7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole (CAS No. 2287333-65-5) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable compound for drug discovery efforts. As research continues to uncover new therapeutic uses for benzotriazole derivatives, compounds like this one will play a crucial role in addressing unmet medical needs.
2287333-65-5 (7-bromo-1-(2-cyclopropoxyethyl)-4-methoxy-1H-1,2,3-benzotriazole) Related Products
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)




